1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester
Description
Properties
CAS No. |
889947-80-2 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-(3-aminophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-5-4-8-16(10-11)13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10,15H2,1H3 |
InChI Key |
QUEDYSWENMZWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
Transesterification
Ethyl esters can be synthesized from methyl or tert-butyl esters using ethanol and a base (e.g., K₂CO₃). This method avoids acidic conditions, preserving acid-sensitive functional groups.
Industrial-Scale Production and Green Chemistry
Commercial synthesis prioritizes cost efficiency and sustainability:
Continuous Flow Reactors
- Microreactor Systems : Enhance heat transfer and reduce reaction times for nitration and hydrogenation steps. For example, nitration in a microreactor achieves 95% yield in 10 minutes vs. 6 hours in batch.
- Catalytic Recycling : Immobilized Pd catalysts (e.g., Pd/Al₂O₃) enable reuse over multiple cycles, reducing metal waste.
Solvent-Free Conditions
- Mechanochemical Synthesis : Ball milling reactants (e.g., piperidine derivatives and ethyl chloroformate) eliminates solvents, achieving 85% yield with minimal purification.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization/Reduction | Cyclization, Hydrogenation | 45–65 | Scalable, few intermediates | Low regioselectivity |
| Buchwald-Hartwig | Pd-catalyzed amination | 70–75 | High selectivity, mild conditions | Costly catalysts |
| Continuous Flow | Nitration, Hydrogenation | 85–95 | Rapid, energy-efficient | High initial setup cost |
Case Study: Optimized Patent Route
A patented route (EP2958894B1) exemplifies industrial adaptation:
- Hydrazide Formation : Ethyl piperidine-3-carboxylate reacts with hydrazine hydrate in toluene at 60°C to form piperidine-3-carboxylic acid hydrazide (yield: 88%).
- Curtius Rearrangement : Hydrazide is converted to acyl azide, then thermally rearranged to isocyanate, and hydrolyzed to 3-aminopiperidine.
- Arylation : Suzuki-Miyaura coupling with 3-bromoaniline introduces the phenyl group (yield: 78%).
This route achieves an overall yield of 62% with >99% purity, leveraging cost-effective reagents and recyclable catalysts.
Emerging Innovations
Biocatalytic Approaches
Photoredox Catalysis
Visible-light-mediated C–N bond formation enables late-stage functionalization of the piperidine core, achieving yields of 70–80% at room temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the ester group may undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-3-carboxylic acid esters are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs.
Table 1: Structural and Functional Group Comparison
Table 2: Pharmacological and Physicochemical Properties
Key Findings from Comparative Analysis
Reactivity and Synthetic Utility: The 3-amino substituent in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), distinguishing it from methoxy or chloro analogs, which are less reactive . Ethyl esters in this class are often hydrolyzed to carboxylic acids in vivo, as seen in PET tracer studies (e.g., hydrolysis of ethyl nipecotate enhances brain retention of the active acid form) .
BBB Penetration: Ethyl esters generally improve blood-brain barrier (BBB) penetration compared to carboxylic acids, as demonstrated by nipecotic acid derivatives .
Safety Profiles :
Biological Activity
1-(3-Amino-phenyl)-piperidine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H21N2O2
- Molecular Weight : 263.34 g/mol
- CAS Number : 889956-11-0
The structure features a piperidine ring, an amino group at the para position relative to the carboxylic acid, and an ethyl ester functional group. These structural elements contribute to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological properties:
- Antinociceptive Effects : Preliminary studies suggest that the compound may have analgesic properties, potentially through interactions with central nervous system receptors involved in pain modulation, such as opioid and serotonin receptors.
- Anti-inflammatory Activity : The compound has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to its interaction with specific neurotransmitter systems:
- Dopamine and Serotonin Receptors : Binding affinity studies have indicated that this compound may interact with dopamine D2 and serotonin 5-HT receptors, which are crucial for mood regulation and pain perception.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester | C15H21N2O3 | Moderate analgesic activity |
| 1-(4-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester | C15H21N2O3 | Anti-inflammatory properties |
| 1-(3-Hydroxy-phenyl)-piperidine-4-carboxylic acid ethyl ester | C15H21N2O3 | Neuroprotective effects |
This table highlights the variations in biological activities among related compounds, indicating the potential for targeted therapeutic applications based on structural modifications.
Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives related to this compound:
- Analgesic Activity Study : In a controlled animal study, derivatives were tested for their analgesic effects using the tail flick test. Results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics, suggesting potential therapeutic use in pain management .
- Anti-inflammatory Research : A study focusing on inflammatory models demonstrated that compounds similar to this compound reduced inflammatory markers significantly, indicating their potential role as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
